Ethyl 3-(3-chloroanilino)propanoate
Description
Ethyl 3-(3-chloroanilino)propanoate is an organic ester derivative featuring a 3-chloroaniline substituent linked to a propanoate backbone. The 3-chloroanilino group introduces steric and electronic effects that influence reactivity and biological activity, making it a candidate for structure-activity relationship (SAR) studies.
Properties
CAS No. |
21617-13-0 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 3-(3-chloroanilino)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)6-7-13-10-5-3-4-9(12)8-10/h3-5,8,13H,2,6-7H2,1H3 |
InChI Key |
HCGWTLMADDSUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-(3-chloroanilino)propanoate with structurally related compounds, focusing on substituents, functional groups, molecular properties, and applications:
Key Observations:
Functional Group Influence: Ethyl 3-(methylthio)propanoate () is distinguished by its methylthio (-SMe) group, contributing to pineapple aroma with high odor activity values (e.g., 91.21 µg·kg⁻¹ in pulp). In contrast, the 3-chloroanilino group in the target compound likely reduces volatility, shifting its application from flavor chemistry to synthetic intermediates.
Structural and Spectral Data: The 4-chlorophenylhydrazono derivative () shares a chloroaniline moiety but includes additional imino and hydrazono groups, yielding distinct spectral signatures (IR: 3451 cm⁻¹ for NH; NMR: δ 1.26 ppm for CH3).
Biological Activity: Compounds like Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () demonstrate antibacterial/fungal activity, suggesting that introducing heterocycles (e.g., thiazolidin) enhances bioactivity. This compound could serve as a precursor for such derivatives.
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